(2E)-Demethoxy Curcumin-d7
Description
Contextualization of (2E)-Demethoxy Curcumin-d7 within the Curcuminoid Research Landscape
The rhizome of the Curcuma longa plant, commonly known as turmeric, is the primary source of curcuminoids. This class of compounds consists mainly of three distinct molecules: curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434). upm.edu.mymdpi.com While curcumin is the most abundant and widely studied, its derivatives, including demethoxycurcumin, are also subjects of significant scientific inquiry for their own biological activities. uva.nl
This compound is a synthetically modified version of demethoxycurcumin where seven hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This labeling does not alter the chemical properties of the molecule but significantly increases its mass. This specific mass difference is the key to its utility in modern analytical techniques.
| Compound Name | Common Abbreviation | Natural Occurrence | Deuterated Analogue Example |
|---|---|---|---|
| Curcumin | CUR | Most abundant | Curcumin-d6 |
| Demethoxycurcumin | DMC | Less abundant | This compound |
| Bisdemethoxycurcumin | BDMC | Least abundant | Bisdemethoxycurcumin-d8 |
Fundamental Role of Stable Isotope Labeling in Elucidating Biological and Chemical Processes
Stable isotope labeling is a powerful technique in analytical chemistry and drug metabolism studies. simsonpharma.com By replacing hydrogen with deuterium, scientists create a "heavy" version of the compound of interest. When a biological sample (like plasma or tissue) is analyzed, both the natural (light) and the deuterated (heavy) compounds can be distinguished by a mass spectrometer. nih.gov
The primary application of this compound is as an internal standard. mdpi.comuva.nl In quantitative analysis, a known amount of the deuterated standard is added to a sample before it is processed. Because the standard and the target analyte (natural demethoxycurcumin) behave almost identically during extraction and ionization, any sample loss or variation in instrument response affects both equally. By comparing the detector response of the analyte to that of the known quantity of the internal standard, researchers can calculate the concentration of the natural compound with exceptionally high accuracy and precision. nih.govnih.gov This method corrects for variations that are inherent in complex biological matrices, a critical factor for reliable pharmacokinetic studies.
Overview of Key Academic Research Domains Facilitated by this compound
The use of this compound is integral to several key areas of academic and clinical research, primarily revolving around understanding what happens to curcuminoids in the body.
Pharmacokinetic Studies: Pharmacokinetics is the study of drug absorption, distribution, metabolism, and excretion (ADME). Due to the poor bioavailability and rapid metabolism of curcuminoids, accurately measuring their low concentrations in biological fluids is a significant challenge. acs.orgnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this type of analysis. nih.govcsic.es Research studies investigating the bioavailability of new curcumin formulations have explicitly used this compound as an internal standard to ensure the precise quantification of demethoxycurcumin in plasma, urine, and feces. mdpi.comuva.nlnih.gov
Drug Metabolism and Metabolite Identification: Stable isotope labeling is a crucial strategy for identifying the metabolites of a parent compound. nih.gov While this compound itself is primarily used for quantification, the principle of isotope labeling is used to track how demethoxycurcumin is transformed in the body. For instance, studies have shown that curcuminoids are extensively metabolized, often into glucuronide and sulfate (B86663) conjugates. nih.govnih.gov The use of deuterated standards helps in creating robust analytical methods to measure both the parent compounds and their various metabolites.
Bioanalytical Method Validation: The development of any new method for quantifying a substance in a biological matrix requires rigorous validation. Regulatory bodies like the FDA provide guidelines for such validations. Studies validating novel and highly sensitive analytical methods, such as those using triple stage ion trap mass spectrometry, rely on deuterated internal standards like Curcumin-d6 and by extension, this compound, to prove the method's accuracy, precision, linearity, and robustness. nih.govnih.gov
| Research Domain | Primary Analytical Technique | Role of this compound | Key Research Finding Enabled |
|---|---|---|---|
| Pharmacokinetics (ADME) | HPLC-MS/MS | Internal Standard for Quantification | Accurate measurement of low concentrations of demethoxycurcumin in plasma and tissues to determine bioavailability. mdpi.comnih.gov |
| Bioanalytical Method Development | LC-MS/MS | Internal Standard for Validation | Ensures accuracy, precision, and reliability of new analytical methods for curcuminoid detection. nih.govnih.gov |
| Metabolism Studies | LC-MS/MS | Reference for Metabolite Quantification | Aids in the accurate measurement of metabolic products, such as glucuronides, in biological samples. nih.govnih.gov |
Properties
Molecular Formula |
C₂₀H₁₁D₇O₅ |
|---|---|
Molecular Weight |
345.4 |
Synonyms |
(E,E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7; 1-(4-Hydroxy-3-methoxyphenyl)-7-(p-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7; (1E,6E)-1-(4-Hydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of 2e Demethoxy Curcumin D7
Chemical Synthesis Pathways for Demethoxycurcumin (B1670235) Precursors
Demethoxycurcumin is an unsymmetrical curcuminoid, meaning it is formed from two different aromatic aldehyde precursors condensed with a central β-diketone. The primary precursors for the non-labeled compound are vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 4-hydroxybenzaldehyde, with acetylacetone (B45752) (2,4-pentanedione) providing the central seven-carbon chain. nih.gov
The most common synthetic route is a variation of the Pabon synthesis, which involves a condensation reaction. mdpi.com A key step in this methodology is the protection of the active methylene (B1212753) group of acetylacetone to control the condensation. This is typically achieved by forming a boron complex, for instance, with boric oxide (B₂O₃) or boron trifluoride (BF₃), to create a reactive intermediate. texilajournal.comnih.gov
The synthesis proceeds via an aldol (B89426) condensation mechanism. For an unsymmetrical curcuminoid like demethoxycurcumin, the reaction involves condensing a mixture of the two different aldehydes (vanillin and 4-hydroxybenzaldehyde) with the acetylacetone-boron complex. This reaction is typically catalyzed by a mild base, such as n-butylamine, in a suitable solvent like ethyl acetate. nih.gov A significant challenge in this approach is the statistical formation of three different curcuminoid products:
Curcumin (B1669340): Formed from two molecules of vanillin.
Bisdemethoxycurcumin (B1667434): Formed from two molecules of 4-hydroxybenzaldehyde.
Demethoxycurcumin: The desired unsymmetrical product, formed from one molecule of each aldehyde.
This mixture of products necessitates a purification step, usually column chromatography, to isolate the target demethoxycurcumin. nih.gov
Strategies for Regioselective Deuterium (B1214612) Labeling at Specific Positions
The synthesis of (2E)-Demethoxy Curcumin-d7 requires the specific and controlled introduction of seven deuterium atoms into the molecular structure. This is achieved through the use of deuterated precursors. The "-d7" designation commonly refers to the incorporation of a deuterated methoxy (B1213986) group (CD₃) and a deuterated aromatic ring (d4).
Synthesis of Deuterated Precursors:
Vanillin-d3 (methoxy-d3): The three deuterium atoms on the methoxy group are introduced by synthesizing a deuterated version of vanillin. A common method involves the methylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I). nih.gov This reaction selectively places the trideuteromethyl group at the 3-position, yielding vanillin-d3 with high isotopic incorporation. nih.gov
4-Hydroxybenzaldehyde-d4: The remaining four deuterium atoms are incorporated into the second aromatic precursor, 4-hydroxybenzaldehyde. This is achieved by using a fully deuterated version of the benzene (B151609) ring, p-Hydroxybenzaldehyde-2,3,5,6-d4. invivochem.commedchemexpress.com The synthesis of such deuterated aromatic compounds can be accomplished through methods like acid-catalyzed hydrogen-deuterium exchange on the aromatic ring using a deuterium source like D₂O. acs.org
Assembly of this compound:
Once the isotopically labeled precursors are synthesized, they are used in the Pabon-type condensation reaction described previously. Vanillin-d3 and 4-hydroxybenzaldehyde-d4 are reacted with acetylacetone in the presence of a boron-complexing agent and a base.
The reaction yields a mixture of curcuminoids, where the desired product, this compound, is accompanied by its symmetrical, deuterated counterparts (Curcumin-d6 and Bisdemethoxycurcumin-d8). Subsequent chromatographic purification is essential to isolate the pure this compound.
| Precursor | Role in Synthesis | Deuterium Contribution | Source of Deuteration |
|---|---|---|---|
| Vanillin-d3 | Aromatic Aldehyde 1 | 3 (CD₃) | Synthesized using methyl-d3 iodide. nih.gov |
| 4-Hydroxybenzaldehyde-d4 | Aromatic Aldehyde 2 | 4 (Aromatic Ring) | Synthesized via H-D exchange on the aromatic ring. medchemexpress.comacs.org |
| Acetylacetone | Central Diketone Unit | 0 | Standard non-deuterated reagent. |
Analytical Validation of Isotopic Purity and Positional Enrichment in Synthetic Products
The final step in the synthesis is the rigorous validation of the product's identity, chemical purity, isotopic purity, and the specific locations of the deuterium atoms (positional enrichment). A combination of powerful analytical techniques is employed for this purpose. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized this compound. It effectively separates the target compound from any unreacted starting materials, non-deuterated or partially deuterated analogs, and other reaction byproducts. nih.gov This ensures that the sample is chemically pure before further isotopic analysis.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the mass of the molecule and determining its isotopic enrichment. scioninstruments.com
Confirmation of Mass: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which must correspond to the calculated exact mass of C₂₀H₁₃D₇O₅. rsc.org
Isotopic Purity: By analyzing the isotopic cluster of the molecular ion, MS can quantify the percentage of molecules that have successfully incorporated all seven deuterium atoms (d7). It also reveals the distribution of other isotopologues (d0, d1, d2, etc.), providing a precise measure of the isotopic purity. rsc.orgnih.gov Deuterated compounds are crucial as internal standards in quantitative MS because they co-elute with the non-labeled analyte but are distinguished by their mass, correcting for variations in sample preparation and instrument response. clearsynth.comaptochem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the exact positions of the deuterium labels within the molecule. nih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or have a significantly diminished intensity. nih.gov Specifically, the signal for the methoxy protons (-OCH₃) and the four aromatic protons on the 4-hydroxyphenyl ring will be missing. This provides direct evidence of successful regioselective deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous confirmation of the labeling sites. scispace.com
¹³C NMR (Carbon-13 NMR): The carbon atoms bonded to deuterium will exhibit characteristic changes in the ¹³C NMR spectrum. The signals for these carbons will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.
Advanced Analytical Applications of 2e Demethoxy Curcumin D7
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In quantitative bioanalytical assays, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. The ideal IS is a stable isotope-labeled version of the analyte, as it shares nearly identical physicochemical properties, such as extraction recovery, chromatographic retention time, and ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. (2E)-Demethoxy Curcumin-d7 serves this purpose for the quantification of demethoxycurcumin (B1670235).
Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods
The development of robust and sensitive bioanalytical methods is crucial for accurately determining the concentration of curcuminoids in biological systems. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the preferred techniques due to their high specificity, sensitivity, and speed. akjournals.comakjournals.com
In these methods, this compound is added to samples at the beginning of the extraction process. During analysis, it co-elutes with the non-labeled demethoxycurcumin. The mass spectrometer is set to monitor specific mass transitions for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, effectively normalizing for any analytical variability. akjournals.com
Method validation is performed according to regulatory guidelines (e.g., US FDA) to ensure the reliability of the results. nih.gov This process assesses linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. The use of a stable isotope-labeled internal standard like this compound is instrumental in meeting the stringent requirements for accuracy and precision. akjournals.comnih.gov
Table 1: Typical Validation Parameters for HPLC-MS/MS Quantification of Curcuminoids
| Parameter | Typical Acceptance Criteria | Finding/Example |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Linear range of 2–1000 ng/mL with r² > 0.993 for curcuminoids and their metabolites. nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Intra- and inter-day accuracy ranged from 85% to 115%. nih.gov |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision values (RSD) were below 12.7%. akjournals.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | LLOQ in plasma, urine, and feces ranged from 1 to 5 nM for various curcuminoids. nih.govbohrium.com |
| Recovery | Consistent and reproducible | Extraction recovery of curcuminoids from plasma was up to 86.6%. akjournals.com |
Application in Complex Biological Matrices (e.g., plasma, urine, feces, tissue homogenates)
Analyzing curcuminoids in biological matrices is challenging due to the presence of numerous endogenous components that can interfere with the assay, a phenomenon known as the "matrix effect." These matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Furthermore, sample preparation methods, such as liquid-liquid extraction or solid-phase extraction, can have variable recovery rates. nih.govbohrium.com
The use of this compound as an internal standard is critical for mitigating these issues. Since the deuterated standard has nearly identical behavior to the native analyte during extraction and ionization, any matrix effects or recovery losses affecting the analyte will similarly affect the internal standard. bohrium.com By using the peak area ratio for quantification, these variations are canceled out, leading to reliable and accurate results even in complex samples like plasma, urine, feces, and various tissue homogenates. nih.govbohrium.com Several studies have successfully developed and validated methods for quantifying curcuminoids in these diverse biological samples. nih.govamsterdamumc.nl
Table 2: Matrix Recovery Data for Curcuminoids in Different Biological Samples
| Matrix | Analyte | Average Recovery (%) | Reference |
|---|---|---|---|
| Human Plasma | Curcumin (B1669340) | 97.1 ± 3.7 | nih.govbohrium.com |
| Human Urine | Curcumin | 57.1 ± 9.3 | nih.govbohrium.com |
| Human Feces | Curcumin | 99.4 ± 16.2 | nih.govbohrium.com |
Methodologies for Simultaneous Quantification of Curcuminoids and Metabolites
Turmeric extracts contain a mixture of curcumin, demethoxycurcumin, and bisdemethoxycurcumin (B1667434). Following administration, these compounds undergo extensive metabolism, primarily forming glucuronide and sulfate (B86663) conjugates, as well as reduction products like tetrahydrocurcumin. nih.govmdpi.com To fully understand the pharmacokinetics, it is essential to quantify the parent curcuminoids and their major metabolites simultaneously.
HPLC-MS/MS methods have been developed for the simultaneous determination of this array of compounds in a single analytical run. nih.govnih.gov In such assays, a suite of stable isotope-labeled internal standards, including this compound, is often employed to ensure the accurate quantification of each respective analyte. This approach allows researchers to build a comprehensive pharmacokinetic profile, tracking the absorption, distribution, metabolism, and excretion of each curcuminoid and its metabolic products. nih.govmdpi.com
Role in Tracing Metabolic Fate and Biotransformation Pathways
Beyond its use as an internal standard, this compound serves as a powerful tracer to investigate the metabolic fate and biotransformation of demethoxycurcumin in vivo and in vitro. The deuterium (B1214612) atoms act as a stable isotopic label that does not significantly alter the compound's biological activity but allows it to be distinguished from endogenous molecules by mass spectrometry. nih.gov
Isotope Tracer Studies for Metabolite Identification
Metabolite identification is a critical step in drug development and in understanding the biological effects of natural compounds. acs.orgnih.gov Isotope tracer studies involve administering the labeled compound and analyzing biological samples (e.g., plasma, urine, bile) for metabolites. Any metabolite derived from the administered compound will retain the deuterium label, resulting in a characteristic mass shift compared to the corresponding non-labeled metabolite.
When this compound is used, mass spectrometers can be programmed to specifically search for pairs of peaks separated by 7 Da (the mass difference from the seven deuterium atoms). This "isotope pattern" provides a clear and unambiguous signature, enabling the confident identification of novel and known metabolites even at very low concentrations, distinguishing them from the complex background of endogenous compounds. acs.orgnih.gov This technique is far more definitive than relying on chromatographic retention times and fragmentation patterns alone.
Elucidation of Enzymatic Reactions and Conjugation Processes
Once metabolites are identified, isotope tracer studies can help elucidate the specific enzymatic pathways responsible for their formation. Curcuminoids are known to undergo extensive Phase II metabolism, primarily through glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.netnih.govresearchgate.net They also undergo reductive metabolism. mdpi.com
By incubating this compound with liver microsomes, cytosol, or specific recombinant enzymes, researchers can identify the formation of deuterated glucuronide, sulfate, or reduced metabolites. acs.orgnih.gov For instance, the detection of a deuterated demethoxycurcumin-glucuronide confirms that the compound is a substrate for UGT enzymes. This approach allows for the characterization of the enzymes involved, the kinetics of the reactions, and potential differences in metabolism between species (e.g., human vs. rat). acs.orgresearchgate.net This detailed understanding of biotransformation is essential for interpreting the bioavailability and biological activity of demethoxycurcumin.
Stable Isotope Ratio Analysis (SIRA) in Curcuminoid Authentication
Stable Isotope Ratio Analysis (SIRA) has emerged as a powerful and cost-effective technique for verifying the authenticity of curcuminoid products, offering a robust method to differentiate between natural and synthetic sources. nih.govmdpi.com This analytical approach is crucial in combating the fraudulent adulteration of natural turmeric extracts with synthetic curcuminoids, a practice that undermines product quality and consumer trust. nih.govresearchgate.net The use of deuterated internal standards, such as this compound, plays a foundational role in the broader analytical landscape of curcuminoid quantification, ensuring the accuracy of methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) that are often used alongside SIRA for comprehensive quality control. nih.gov
This compound serves as an ideal internal standard for the precise quantification of demethoxycurcumin and other curcuminoids in various matrices. nih.gov In analytical techniques like HPLC-MS/MS, a known amount of the deuterated standard is added to a sample. Because it is chemically identical to the analyte (demethoxycurcumin) but has a different mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of any analyte loss during sample preparation or fluctuations in instrument response, thereby ensuring highly accurate and reliable quantification. nih.gov While SIRA provides information about the origin of the curcuminoids, the accurate quantification enabled by deuterated standards confirms that the product meets potency specifications.
The principle behind SIRA for curcuminoid authentication lies in the distinct isotopic signatures of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in natural versus synthetically produced curcuminoids. nih.gov Natural curcuminoids are derived from the Curcuma longa plant, which assimilates carbon and hydrogen from its environment through specific biosynthetic pathways. This results in a characteristic isotopic ratio. nih.gov In contrast, synthetic curcuminoids are typically manufactured from petroleum-derived precursors, a process that results in different and highly consistent isotopic ratios. nih.govresearchgate.net
Research has established specific threshold values for the stable isotope ratios of carbon (expressed as δ¹³C) and hydrogen (expressed as δ²H) that can effectively distinguish between natural and synthetic curcuminoids. nih.govresearchgate.net These values are determined using an Isotope Ratio Mass Spectrometer (IRMS). nih.gov
Detailed Research Findings:
A key study in the field analyzed authentic natural curcuminoids and synthetic adulterants to establish benchmark isotopic values. The findings provide clear indicators for detecting fraudulent practices. nih.gov
The hydrogen stable isotope ratio (δ²H) has been identified as a particularly strong differentiator. nih.gov Natural curcuminoid complexes exhibit highly negative δ²H values. Based on a 95% probability level, a threshold value of -71‰ has been proposed for the δ²H of natural curcuminoids. nih.gov Values higher (less negative) than this threshold are indicative of the addition of a synthetic curcuminoid complex. nih.govnih.gov
For the carbon stable isotope ratio (δ¹³C), the values for synthetic curcuminoids are consistently different from those of natural origin. A threshold of -28.6‰ has been suggested, with δ¹³C values greater (less negative) than this pointing towards potential adulteration with synthetic curcuminoids. nih.gov
The combination of these isotopic markers provides a high degree of confidence in authenticating the origin of curcuminoid products. nih.gov
Below is an interactive data table summarizing the established stable isotope ratio values for the authentication of curcuminoids.
| Isotope Ratio | Sample Type | Typical Range of Values (‰) | Proposed Adulteration Threshold (‰) | Reference |
| δ²H | Natural Curcuminoids | -120 to -82 | > -71 | nih.gov |
| Synthetic Curcuminoids | +38 to +104 | nih.gov | ||
| δ¹³C | Natural Curcuminoids | Not specified in detail, but typically more negative than synthetic | > -28.6 | nih.gov |
| Synthetic Curcuminoids | -29 to -26 | nih.gov |
Research on the Biotransformation and Preclinical Pharmacokinetics of Demethoxycurcumin Enabled by Deuterated Analogues
Investigation of Enzymatic Metabolism Pathways in Biological Systems
Demethoxycurcumin (B1670235) undergoes extensive biotransformation through both Phase I and Phase II metabolic pathways. These enzymatic modifications significantly influence its bioavailability and biological activity.
Phase I metabolism of demethoxycurcumin is characterized primarily by reductive transformations. In vivo studies in rats have identified that the compound is extensively reduced. nih.gov Following oral administration, a series of reductive metabolites have been isolated from both feces and urine. nih.gov These biotransformations suggest that reductase enzymes in the biological system actively metabolize demethoxycurcumin.
Key reductive metabolites identified in rats include:
Hexahydro-demethoxycurcumin-A and -B nih.gov
5-dehydroxy-hexahydro-demethoxycurcumin-A and -B nih.gov
5-dehydroxy-octahydro-demethoxycurcumin-A and -B nih.gov
5-O-methyl-hexahydrodemethoxycurcumin-A and -B nih.gov
5-dehydroxy-dihydro-demethoxycurcumin-B nih.gov
The identification of these compounds as pairs of isomers, with a methoxyl group on different benzene (B151609) rings, suggests that demethoxycurcumin may undergo tautomerization in vivo. nih.gov All of these identified metabolites are the result of reductase activity on the parent compound. nih.gov
Following Phase I reduction, or acting directly on the parent molecule, Phase II enzymes facilitate the conjugation of demethoxycurcumin and its metabolites, primarily through glucuronidation and sulfation. These processes increase the water solubility of the compounds, preparing them for excretion.
UDP-Glucuronosyltransferase (UGT) Activity: Glucuronidation is a major metabolic pathway for curcuminoids. nih.gov Studies in mice have shown that after administration, curcuminoids are mainly present as glucuronide conjugates in the plasma. nih.govnih.gov The UDP-glucuronosyltransferase (UGT) superfamily of enzymes catalyzes the attachment of glucuronic acid to the hydroxyl groups of demethoxycurcumin. nih.gov This process is a key detoxification pathway, terminating the biological actions of the compound and enhancing its elimination. nih.gov While specific studies on demethoxycurcumin are limited, research on curcuminoid mixtures indicates that UGT enzymes in the liver and gastrointestinal tract are heavily involved in their metabolism. researchgate.netresearchgate.net
Sulfotransferase (SULT) Activity: Sulfation, mediated by sulfotransferase (SULT) enzymes, is another important Phase II conjugation pathway. Curcuminoids have been shown to be potent inhibitors of human SULT enzymes, particularly SULT1A1, which is found in the liver, colon, kidney, and duodenum. researchgate.netnih.gov While all curcuminoids demonstrate similar effects on SULT activity, their inhibitory potential suggests a significant interaction with this metabolic pathway. researchgate.net This inhibition could potentially affect the metabolism of other substances that are substrates for these enzymes.
In Vitro Assessment of Metabolic Stability and Degradation Kinetics
The inherent stability of demethoxycurcumin is a critical factor influencing its pharmacokinetic profile. In vitro studies have been conducted to understand its degradation kinetics under various conditions. The degradation of curcuminoids, including demethoxycurcumin, generally follows first-order kinetics. nih.govuu.nl
Research comparing the curcuminoids has shown that the degradation rate of demethoxycurcumin is slower than that of curcumin (B1669340). nih.gov The stability is significantly influenced by environmental factors such as pH, temperature, and the dielectric constant of the medium. nih.govuu.nl An increase in pH and temperature typically results in an increased rate of degradation. nih.gov For instance, curcumin shows rapid degradation in aqueous buffer at a pH of 8.0. uu.nl This information is crucial for designing formulations and interpreting in vivo results, as the gastrointestinal tract presents a challenging environment with varying pH levels.
Preclinical Pharmacokinetic Profiling in Animal Models and In Vitro Systems
Preclinical studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of demethoxycurcumin. These studies provide foundational data on the compound's bioavailability and in vivo behavior.
The absorption of demethoxycurcumin from the gastrointestinal tract is generally poor, a characteristic shared with other curcuminoids. nih.gov However, formulation strategies can significantly enhance its bioavailability. A study in rats investigated the pharmacokinetics of a demethoxycurcumin phospholipid complex compared to free demethoxycurcumin. nih.gov The complex showed a marked improvement in absorption, with a 1.96-fold increase in the area under the plasma concentration-time curve (AUC). nih.gov
| Parameter | Free Demethoxycurcumin | Demethoxycurcumin Phospholipid Complex |
|---|---|---|
| Cmax (µg/L) | Data not specified | 95.044 ± 6.95 |
| Tmax (h) | Data not specified | 0.17 ± 0 |
| AUC0-t (µg/(L·h)) | 353.728 (calculated) | 693.306 ± 128.55 |
| AUC0-∞ (µg/(L·h)) | 371.075 (calculated) | 716.174 ± 123.18 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Studies on intestinal absorption in rats have shown that the absorption of curcuminoids varies across different segments of the intestine. researchgate.net The duodenum appears to be a primary site for absorption, followed by the jejunum and colon. researchgate.net
Regarding distribution, studies in tumor-bearing mice have shown that after administration, curcuminoids can be found in free form within tumor tissue, whereas they are primarily in their conjugated glucuronide form in the plasma. nih.gov This suggests that despite extensive metabolism in the plasma, the parent compound is capable of reaching and accumulating in target tissues. nih.gov
Following absorption and metabolism, demethoxycurcumin and its metabolites are eliminated from the body. Research in rats has successfully isolated and identified numerous Phase I reductive metabolites from both feces and urine, indicating that these are major routes of excretion for the compound and its biotransformation products. nih.gov The recovery of these specific metabolites, such as various forms of hexahydro- and octahydro-demethoxycurcumin, confirms their formation in vivo and subsequent clearance. nih.gov While human data shows that fecal excretion is a significant route for curcuminoids, preclinical animal models provide the detailed metabolite profiling necessary to understand the complete disposition of the compound. nih.govnih.gov
Impact of Advanced Formulation Strategies on Preclinical Pharmacokinetics (e.g., Nanoparticles, Phytosomes)
The therapeutic potential of demethoxycurcumin, much like its parent compound curcumin, is often hindered by its poor aqueous solubility and rapid metabolism, leading to low bioavailability. To overcome these limitations, researchers have explored advanced formulation strategies, such as nanoparticles and phytosomes, to enhance its absorption and pharmacokinetic profile.
Nanoparticles
Nanoparticle-based delivery systems have emerged as a promising approach to improve the systemic exposure of curcuminoids, including demethoxycurcumin. By encapsulating the compound within a nanoparticle matrix, it can be protected from degradation in the gastrointestinal tract and its solubility can be increased.
A preclinical study in mice investigated the pharmacokinetics of demethoxycurcumin as part of a mixture of curcuminoids formulated in solid lipid nanoparticles (SLNs). The study demonstrated that the nanoparticle formulation significantly improved the plasma concentrations of the curcuminoids compared to unformulated compounds.
Detailed Research Findings from Nanoparticle Formulation Study
In a study by Guo and colleagues (2011), the pharmacokinetic parameters of curcuminoids were evaluated in mice following the intragastric administration of curcuminoid-loaded solid lipid nanoparticles (C-SLNs). The findings highlighted a significant improvement in the bioavailability of the curcuminoids when delivered via this nanoformulation. nih.gov
Pharmacokinetic Parameters of Curcuminoids in Mice Tumor Tissue after Oral Administration of Curcuminoid-Loaded Solid Lipid Nanoparticles (C-SLNs)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-48h) (ng·h/mL) |
|---|---|---|---|
| Curcumin (in Curcumin-SLNs) | 250 | 209 | 2285 |
| Curcumin (in Curcuminoids-SLNs) | 138 | 285 | 2811 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data sourced from Guo et al., 2011. nih.gov
The data indicates that even at a lower equivalent dose of curcumin, the curcuminoids-SLNs formulation, which contains demethoxycurcumin, resulted in a higher maximum concentration (Cmax) and a larger area under the curve (AUC) in tumor tissue, suggesting enhanced bioavailability and tissue penetration. nih.gov The study concluded that the co-existence of other curcuminoids, like demethoxycurcumin, within the nanoparticle formulation may improve the bioavailability of curcumin. nih.gov
Phytosomes
Phytosomes are another advanced formulation strategy where the phytochemical is complexed with phospholipids (B1166683) (typically phosphatidylcholine) to create a more lipophilic entity. This lipid-compatible complex can more easily cross biological membranes, leading to improved absorption and bioavailability.
In Vitro and Cellular Mechanistic Investigations of Demethoxycurcumin S Biological Activities Supported by Deuterated Analogues for Precision
Molecular Mechanisms of Anti-Inflammatory Action
Demethoxycurcumin (B1670235) exhibits potent anti-inflammatory properties by intervening in key signaling pathways and reducing the production of inflammatory molecules.
Modulation of Transcription Factors (e.g., NF-κB)
A primary mechanism of demethoxycurcumin's anti-inflammatory effect is its ability to modulate the Nuclear Factor-kappaB (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and oncogenesis. nih.gov In its inactive state, NF-κB resides in the cytoplasm. Upon stimulation by inflammatory signals, it gets phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov
Studies have shown that demethoxycurcumin can effectively suppress NF-κB activation. nih.gov It inhibits the phosphorylation of NF-κB, which in turn prevents its translocation from the cytosol to the nucleus. nih.gov This inhibitory action has been observed in various cell types, including head and neck squamous cell carcinoma cells and macrophage cell lines. nih.govnih.gov The suppression of NF-κB activity is a key event that leads to the downregulation of several pro-inflammatory and cell proliferation-related genes, such as cyclooxygenase-2 (COX-2) and cyclin D1. nih.gov The ability to inhibit NF-κB is linked to the methoxy (B1213986) groups on the phenyl ring of the curcuminoid structure. nih.gov
| Study Focus | Cell Line | Key Findings on NF-κB Modulation | Reference |
| Apoptosis Induction | FaDu (Head and Neck Squamous Cell Carcinoma) | Demethoxycurcumin strongly suppressed NF-κB phosphorylation, inhibiting its translocation to the nucleus and inducing apoptosis. | nih.gov |
| Anti-inflammatory Effects | RAW 264.7 (Macrophage) | Demethoxycurcumin's anti-inflammatory properties were attributed to the inhibition of NF-κB activity, leading to reduced iNOS and COX-2 expression. | nih.gov |
| Structure-Activity Relationship | Various | The potency for suppressing TNF-induced NF-κB activation was found to be Curcumin (B1669340) > Demethoxycurcumin > Bisdemethoxycurcumin (B1667434), highlighting the role of methoxy groups. | nih.gov |
Regulation of Kinase Signaling Pathways (e.g., MAPKs, JNK1/2, p38 MAPK)
Demethoxycurcumin also exerts its anti-inflammatory effects by modulating various kinase signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to external stimuli and in the production of inflammatory mediators. mdpi.comrcsi.com
Research indicates that demethoxycurcumin can inhibit the phosphorylation of key MAPK proteins. mdpi.com For instance, in a food allergy model, the related compound bisdemethoxycurcumin was shown to downregulate the phosphorylation levels of p38, JNK, and ERK. nih.gov The p38 MAPK pathway, in particular, is a known stress-activated pathway involved in inflammation and apoptosis, and its modulation by curcuminoids is a significant aspect of their therapeutic effects. rcsi.com In some cancer cell lines, curcumin analogues have been shown to trigger p38 MAPK activation, leading to apoptotic cell death. nih.govresearchgate.net This highlights the context-dependent regulation of these pathways by demethoxycurcumin.
| Pathway | Cell/Model System | Effect of Curcuminoid | Reference |
| p38 MAPK, JNK, ERK | Food Allergy Murine Model | Bisdemethoxycurcumin dose-dependently downregulated the phosphorylation of p-p38, p-JNK, and p-ERK. | nih.gov |
| p38 MAPK, JNK, ERK | Aβ-Exposed THP-1 Cells | A spice blend containing bisdemethoxycurcumin reduced the Aβ-stimulated phosphorylation of ERK 1/2, JNK, and p38 MAPKs. | mdpi.com |
| p38 MAPK | Acute Myeloid Leukemia Cells (HL-60) | The curcumin analogue EF-24 triggered p38 MAPK activation, which was critical for inducing apoptosis. | nih.gov |
Inhibition of Pro-Inflammatory Mediators and Enzymes (e.g., Cytokines, COX-2, iNOS, TNF-α, IL-6)
A direct consequence of demethoxycurcumin's action on transcription factors and kinase pathways is the reduced expression and activity of pro-inflammatory mediators. These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov
In macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, demethoxycurcumin has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of iNOS. nih.gov Similarly, it effectively downregulates COX-2 expression. nih.govnih.gov The inhibition of these enzymes is significant as they are responsible for producing key mediators of inflammation. Furthermore, demethoxycurcumin and related curcuminoids can suppress the secretion of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.netnih.gov This broad-spectrum inhibition of inflammatory mediators underscores its potent anti-inflammatory capacity. nih.gov
| Mediator/Enzyme | Cell/Model System | Effect of Demethoxycurcumin/Related Compounds | Reference |
| iNOS, COX-2 | RAW 264.7 Macrophages | Demethoxycurcumin inhibited LPS-induced iNOS and COX-2 expression. | nih.gov |
| COX-2, Cyclin D1 | Various | Suppression of NF-κB by demethoxycurcumin correlated with the down-regulation of cyclooxygenase-2 and cyclin D1. | nih.gov |
| IL-1β, IL-6, TNF-α | TNF-α-treated HaCaT cells | Curcumin inhibited the expression of TNF-α-induced IL-1β, IL-6, and TNF-α. | researchgate.net |
| IL-6, COX-2 | LPS-induced PBMCs | Curcumin downregulated the overexpression of COX-2 and IL-6. | nih.gov |
Exploration of Anticancer Effects at the Cellular and Molecular Level
Demethoxycurcumin has demonstrated significant anticancer activity in vitro, targeting fundamental processes of cancer cell survival and proliferation.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
One of the primary anticancer mechanisms of demethoxycurcumin is its ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle in various cancer cell lines. spandidos-publications.comspandidos-publications.com This has been observed in lung cancer, skin cancer, and head and neck cancer cells. nih.govspandidos-publications.comspandidos-publications.com
Demethoxycurcumin treatment can cause cancer cells to arrest at different phases of the cell cycle. For instance, it has been shown to induce S phase arrest in human lung cancer NCI-H460 cells and G2/M phase arrest in A431 skin cancer cells. spandidos-publications.comspandidos-publications.com This cell cycle blockade prevents cancer cells from proliferating. Following cell cycle arrest, demethoxycurcumin triggers apoptosis through caspase-dependent pathways. spandidos-publications.comresearchgate.net It modulates the expression of key apoptosis-regulating proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. spandidos-publications.comnih.gov This shift in the BAX/Bcl-2 ratio ultimately leads to the activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic process. spandidos-publications.comnih.gov
| Cancer Type | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| Lung Cancer | NCI-H460 | S phase arrest | Induced apoptosis via mitochondrial-dependent pathway; activated caspases-3, -8, and -9. | spandidos-publications.com |
| Skin Cancer | A431, HaCaT | G2/M phase arrest | Induced apoptosis; decreased Bcl-2, increased BAX, caspase-3, and caspase-9. | spandidos-publications.comresearchgate.netnih.gov |
| Head and Neck Cancer | FaDu | Not specified | Induced apoptosis via inhibition of the NF-κB pathway. | nih.gov |
Targeting of Oncogenic Signaling Pathways (e.g., p53, Ras, PI3K/AKT/mTOR, Wnt-β catenin)
Demethoxycurcumin's anticancer effects are also mediated by its interaction with critical signaling pathways that are frequently dysregulated in cancer. nih.gov The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a key regulator of cell growth and survival that is often hyperactivated in tumors. nih.govplos.org Curcumin and its analogues have been found to inhibit the PI3K/AKT/mTOR pathway, thereby suppressing cancer cell proliferation. nih.govresearchgate.net
There is significant crosstalk between the PI3K/AKT/mTOR pathway and other oncogenic pathways like the Wnt/β-catenin pathway. nih.govnih.gov Both are frequently deregulated in cancers such as colorectal cancer. nih.gov Furthermore, curcuminoids can influence the p53 tumor suppressor pathway. researchgate.net The p53 protein plays a crucial role in preventing cancer formation, and its activity can be modulated by pathways that curcuminoids inhibit. frontiersin.org For example, the PI3K/AKT/mTOR pathway can negatively affect p53 expression. frontiersin.org By targeting these interconnected and fundamental oncogenic signaling networks, demethoxycurcumin can exert a multi-faceted anticancer effect. researchgate.net
| Pathway | General Role in Cancer | Modulation by Curcuminoids | Reference |
| PI3K/AKT/mTOR | Key regulator of cell growth, proliferation, and survival; frequently hyperactivated in tumors. | Curcumin and its analogues inhibit this pathway, suppressing tumor cell proliferation. | nih.govplos.orgresearchgate.net |
| Wnt/β-catenin | Controls intestinal stem cell self-renewal; sustained activation can lead to oncogenic transformation. | Exhibits close connection and mutual regulation with the PI3K/AKT/mTOR pathway. | nih.gov |
| p53 | Tumor suppressor that inhibits carcinogenesis; TP53 gene is frequently mutated in human cancers. | Curcumin can influence signaling through p53-associated pathways. The PI3K/AKT pathway can negatively regulate p53. | researchgate.netfrontiersin.org |
Inhibition of Extracellular Matrix Degradation and Cell Invasion (e.g., MMPs, urokinase, CD147)
Demethoxycurcumin (DMC) has been shown to impede cancer cell invasion by targeting the degradation of the extracellular matrix (ECM). nih.gov This process is crucial for metastasis, as it allows cancer cells to break through tissue barriers. Key enzymatic players in ECM degradation include matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. nih.govresearchgate.net
Another important molecule in tumor progression is CD147 (also known as emmprin or basigin), a cell surface glycoprotein (B1211001) that stimulates the production of MMPs. nih.gov Research indicates that curcumin and its analogues can modulate factors that influence MMP secretion, including CD147. researchgate.net By down-regulating these ECM-degrading enzymes, DMC demonstrates significant potential in controlling cancer cell invasion. nih.govnih.gov Comparative studies have suggested that the potency of curcuminoids in inhibiting cancer cell invasion follows the order of bisdemethoxycurcumin (BDMC) ≥ DMC > curcumin. nih.govresearchgate.net
Table 1: Effect of Demethoxycurcumin on Proteins Involved in ECM Degradation and Cell Invasion
| Protein/System | Effect of Demethoxycurcumin Treatment | Cell Line Studied |
|---|---|---|
| MMP-2 | Decreased activity | Human Fibrosarcoma, Prostate Cancer (PC-3) |
| MMP-9 | Decreased expression and activity | Human Fibrosarcoma, Breast Cancer (MDA-MB-231) |
| MT1-MMP | Decreased protein expression | Human Fibrosarcoma, Breast Cancer (MDA-MB-231) |
| uPA | Decreased secretion and expression | Human Fibrosarcoma, Breast Cancer (MDA-MB-231) |
| uPAR | Decreased expression | Breast Cancer (MDA-MB-231) |
| PAI-1 | Up-regulated expression | Breast Cancer (MDA-MB-231) |
| CD147 | Modulation suggested | General Cancer Models |
Influence on Cancer Cell Proliferation and Survival
Demethoxycurcumin exerts significant inhibitory effects on the proliferation and survival of a variety of cancer cells. nmb-journal.comamegroups.org In human prostate cancer cells (PC-3), DMC has been shown to inhibit cell viability in a dose- and time-dependent manner. nih.gov This anti-proliferative effect is associated with the induction of cell cycle arrest, specifically at the G2/M phase. researchgate.netnih.gov
Furthermore, DMC is a potent inducer of apoptosis, or programmed cell death, in cancer cells. amegroups.orgnih.gov In prostate cancer cells, this is achieved through the activation of the caspase-3 pathway. nih.gov Studies on human glioma cells have also shown that DMC can induce apoptosis and ROS generation. nmb-journal.comnih.gov Similarly, in human head and neck squamous cell carcinoma (HNSCC) cells, DMC effectively decreases cell survival and induces apoptosis, with one study reporting an IC50 value of 37.78±2 µM in FaDu cells after 24 hours. amegroups.org The mechanism often involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival. amegroups.org
DMC has demonstrated efficacy across multiple cancer types, including lung cancer, glioblastoma, and colon cancer cell lines. nmb-journal.com Its ability to induce DNA damage and activate damage-response proteins like phosphorylated p53 further contributes to its anticancer activity. nmb-journal.com
Table 2: Effects of Demethoxycurcumin on Cancer Cell Proliferation and Survival Pathways
| Cancer Cell Line | Key Effect | Mechanism of Action |
|---|---|---|
| Prostate (PC-3) | Inhibition of proliferation and viability | G2/M phase arrest, Caspase-3 activation |
| Glioblastoma (T98G, U87MG) | Blocked proliferation, induced apoptosis | ROS generation, Sub-G1 phase arrest |
| Lung (A549, NCI-H460) | Blocked proliferation, induced DNA damage | Activation of p-H2A.X and phosphorylated p53 |
| Colon (HT29) | Blocked proliferation | Dose-dependent inhibition |
| Head and Neck (FaDu) | Decreased cell survival, induced apoptosis | Inhibition of NF-κB pathway |
Neuroprotective Mechanisms and Modulation of Oxidative Stress
Demethoxycurcumin is recognized for its neuroprotective properties, which are largely attributed to its ability to counteract oxidative stress, a key factor in the pathology of neurodegenerative diseases. medchemexpress.comnih.gov
Activation of Antioxidant Response Pathways (e.g., NRF2/Keap1, HO-1)
A primary mechanism of DMC's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. cetjournal.itnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. cetjournal.itfrontiersin.org Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov
Curcuminoids, including DMC, can interact with Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, thereby upregulating their expression. frontiersin.org Key among these genes is heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govnih.gov Studies have shown that curcumin and its analogues significantly increase the expression of HO-1 and other protective enzymes like NQO1, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.govfrontiersin.org This activation of the Nrf2/HO-1 axis is a cornerstone of the neuroprotective effects observed with these compounds. nih.gov
Attenuation of Oxidative Stress and Neurotoxicity in Cellular Models
In cellular models of neurotoxicity, DMC has demonstrated a strong capacity to mitigate oxidative stress and protect neurons from damage. nih.govelsevierpure.com For instance, in SH-SY5Y neuroblastoma cells exposed to the neurotoxin rotenone, pretreatment with DMC significantly reduced cell death. nih.govelsevierpure.com Rotenone induces neurotoxicity by impairing mitochondrial function and generating high levels of ROS. nih.gov DMC was found to counteract these effects by significantly decreasing ROS levels and preventing the loss of mitochondrial membrane potential (MMP). nih.govelsevierpure.com
The antioxidant properties of DMC are linked to its chemical structure, with the methoxy group on the phenyl ring thought to play a role in its potent ability to reduce lipid peroxidation. nih.gov By alleviating oxidative stress, which is a primary mechanism of neurodegeneration, DMC serves as a promising agent for protecting against neuronal damage in conditions like Parkinson's disease. nih.govelsevierpure.commdpi.com
Impact on Protein Aggregation and Autophagy Pathways
A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. mdpi.com Curcumin and its derivatives have been shown to influence pathways that clear these toxic aggregates, primarily through the modulation of autophagy. mdpi.comnih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. nih.gov
DMC has been found to induce autophagy in human glioma cells by inhibiting the AKT/mTOR signaling pathway. nih.gov The mTOR pathway is a key negative regulator of autophagy; its inhibition by DMC leads to the activation of autophagic processes, as evidenced by increased levels of autophagy markers like Beclin-1 and LC3-II. nih.govmdpi.com By enhancing autophagy, DMC can facilitate the clearance of protein aggregates, thereby reducing their neurotoxic effects. mdpi.commdpi.com This mechanism, combined with its ability to directly inhibit the formation of aggregates, underscores its therapeutic potential in neurodegenerative disorders characterized by proteotoxicity. mdpi.com
Investigation of Antimicrobial Activities
Demethoxycurcumin has demonstrated a broad spectrum of antimicrobial activities against various pathogens, including both bacteria and fungi. nmb-journal.comrjptonline.org
Its antibacterial mechanism involves the disruption of bacterial cell wall synthesis. nmb-journal.comnmb-journal.com Specifically, DMC is believed to inhibit the enzyme transpeptidase, which is essential for cross-linking peptidoglycan chains, thereby blocking the synthesis of glycopeptides in the bacterial cell wall. nmb-journal.comnmb-journal.comresearchgate.net This action can affect different growth phases of bacteria depending on their cell wall composition. nmb-journal.comresearchgate.net
Studies have determined the minimum inhibitory concentration (MIC) and 50% inhibiting concentration (IC50) for DMC against several bacterial species. For example, the IC50 values for E. coli, S. aureus, and S. dysenteriae have been reported as 212.5, 282.5, and 465.0 µg/mL, respectively, with corresponding MIC values of 512, 1024, and 1024 µg/mL. medchemexpress.comresearchgate.net
In addition to its antibacterial effects, DMC also exhibits significant antifungal activity. It has been shown to be effective against Candida albicans, a common fungal pathogen. rjptonline.org DMC not only inhibits the formation of C. albicans biofilms but can also degrade existing biofilms. rjptonline.org For instance, a 1% DMC solution was able to inhibit 82.70% of biofilm formation in the mid-phase and degrade 57.25% of mature biofilms, demonstrating its potential as an antibiofilm agent. rjptonline.org
Table 3: Antimicrobial Spectrum of Demethoxycurcumin
| Pathogen | Type | Activity Observed | Reported Values (µg/mL) |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Inhibition of growth | IC50: 212.5, MIC: 512 |
| Staphylococcus aureus | Gram-positive Bacteria | Inhibition of growth | IC50: 282.5, MIC: 1024 |
| Shigella dysenteriae | Gram-negative Bacteria | Inhibition of growth | IC50: 465.0, MIC: 1024 |
| Candida albicans | Fungus | Inhibition of biofilm formation, Degradation of mature biofilm | Effective at 1% concentration |
Direct Inhibitory Effects on Microbial Growth
Demethoxycurcumin has demonstrated notable antibacterial activity against a range of pathogenic bacteria. Laboratory studies have quantified its ability to hinder bacterial proliferation, showing inhibitory effects on both Gram-positive and Gram-negative species. Research indicates that demethoxycurcumin can interfere with the lag or exponential phases of bacterial growth, depending on the specific bacterium and its cell wall structure nmb-journal.com.
The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters used to measure the antimicrobial efficacy of a compound. For demethoxycurcumin, these values have been determined for several bacterial strains, highlighting its potential as a microbial inhibitor. medchemexpress.com
| Bacterial Strain | IC50 (μg/mL) | MIC (μg/mL) | Source |
|---|---|---|---|
| Escherichia coli | 212.5 | 512 | medchemexpress.com |
| Staphylococcus aureus | 282.5 | 1024 | medchemexpress.com |
| Shigella dysenteriae | 465.0 | 1024 | medchemexpress.com |
In comparative studies, demethoxycurcumin exhibited greater antibacterial activity against Escherichia coli than against Staphylococcus aureus or Shigella dysenteriae nmb-journal.com. Furthermore, investigations into the active compounds of Curcuma longa revealed that curcuminoids, including demethoxycurcumin, effectively prevented the growth of approximately 27 strains of Clostridium difficile at concentrations ranging from 6 to 33 μg/mL. nih.gov An important finding from this research was that curcumin showed no adverse antibacterial effect against normal intestinal flora, such as Lactobacillus and Bifidobacterium species nih.gov.
Mechanisms of Action Against Bacterial Cells (e.g., Cell Wall Disruption, Transpeptidase Inhibition)
The antibacterial effects of demethoxycurcumin are attributed to specific molecular mechanisms that target essential bacterial processes. One of the primary proposed mechanisms involves the disruption of bacterial cell wall synthesis. nmb-journal.com
Transpeptidase Inhibition: Research suggests that demethoxycurcumin can combine with transpeptidase, an enzyme crucial for the synthesis of glycopeptides in the bacterial cell wall. nmb-journal.com By blocking the action of this enzyme, the compound effectively impedes the construction and maintenance of the cell wall, leading to compromised bacterial integrity and eventual cell death. nmb-journal.com
ATP Synthase Inhibition: Another significant mechanism of action is the inhibition of bacterial ATP synthase. A study focusing on Escherichia coli demonstrated that demethoxycurcumin and its parent compound, curcumin, exert strong inhibitory effects on the F1 sector of ATP synthase. nih.gov The 3'-demethoxy analog (demethoxycurcumin) was found to inhibit the F1 sector more potently than curcumin itself. nih.gov This inhibition of ATP synthase disrupts the bacteria's energy production through oxidative phosphorylation, which is consistent with the observed effects on bacterial growth. nih.gov
These findings indicate that demethoxycurcumin employs a multi-targeted approach to its antibacterial activity, interfering with both structural components and critical metabolic pathways in bacterial cells.
Anti-Toxin Activity and Modulation of Bacterial Gene Expression
While direct research on demethoxycurcumin's anti-toxin and gene modulation capabilities is limited, studies on closely related curcuminoids provide valuable insights into its potential mechanisms. Bisdemethoxycurcumin (BDMC), another natural analog of curcumin, has been shown to significantly inhibit the expression of virulence factors in Methicillin-Resistant Staphylococcus aureus (MRSA) at sub-inhibitory concentrations. nih.gov
Specifically, BDMC was found to:
Down-regulate the expression of the hla gene at the mRNA level, which in turn reduces the production of α-toxin, a key virulence factor for S. aureus. nih.gov
Reduce the expression of the Staphylococcal accessory gene regulator agrA, suggesting that the inhibition of α-toxin is mediated through the down-regulation of the agr system. nih.gov
Decrease the expression of enterotoxin regulatory genes sea and seb, which corresponds to a reduction in the production of enterotoxin proteins. nih.gov
Given the structural similarity between demethoxycurcumin and bisdemethoxycurcumin, it is plausible that demethoxycurcumin may exert similar effects on bacterial toxin production and gene expression. However, further targeted research is required to confirm these specific activities for demethoxycurcumin.
Analysis of Cellular Uptake and Intracellular Distribution
A significant challenge for the therapeutic application of curcuminoids, including demethoxycurcumin, is their poor water solubility and low bioavailability, which can limit their uptake by cells. To overcome this, various formulation strategies have been explored to enhance cellular absorption.
One successful approach involves the use of phytosomal nanoparticles. A study focusing on curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin) developed a phytosome-based nanoparticle delivery system. This formulation significantly increased the cellular uptake of the curcuminoids in MCF-7 breast cancer cells compared to the free, unformulated compounds. The phytosomal nanoparticles were spherical, with a size of approximately 180 nm, and demonstrated high complexation rates for demethoxycurcumin (~95%).
The enhanced uptake provided by such delivery systems is crucial for allowing the compound to reach its intracellular targets and exert its biological effects. While the precise intracellular distribution of demethoxycurcumin is not fully detailed in the available literature, its ability to modulate various cellular processes, as seen in anticancer and anti-inflammatory studies, implies that it can penetrate the cell membrane and interact with cytoplasmic and potentially nuclear components. nih.gov The development of advanced formulations, such as polymer-surfactant-based systems and lipid nanoparticles, continues to be a key area of research to improve the permeability and cellular retention of curcuminoids. mdpi.comnih.gov
Preclinical in Vivo Efficacy and Mechanistic Studies Animal Models
Assessment of Anti-Inflammatory Potency in Disease Models (e.g., Arthritis Models)
No preclinical in vivo studies assessing the anti-inflammatory potency of (2E)-Demethoxy Curcumin-d7 in animal models of diseases such as arthritis were found in the scientific literature.
Evaluation of Anticancer Activity in Xenograft and Syngeneic Animal Models
There are no published preclinical studies evaluating the anticancer activity of This compound in xenograft or syngeneic animal models.
Modulation of Gut Microbiota in Preclinical Studies
No preclinical studies investigating the modulatory effects of This compound on the gut microbiota in animal models have been reported in the available scientific literature.
Future Research Directions and Translational Scientific Inquiry
Development of Advanced Deuterated Curcuminoid Probes for Systems Biology and Imaging
The development of advanced molecular probes is fundamental to understanding the complex interactions of curcuminoids within biological systems. Deuterium (B1214612) labeling is a key strategy in the creation of next-generation probes for systems biology and non-invasive imaging.
Deuterated curcuminoids serve as ideal tracers for in-vivo imaging and metabolic studies. Unlike fluorescent tags, which can be bulky and potentially alter molecular behavior, the substitution of hydrogen with deuterium is minimally perturbing. This allows for a more accurate visualization of biodistribution, target engagement, and metabolic fate. Techniques such as Stimulated Raman Spectroscopy (SRS) can leverage the unique vibrational signature of the carbon-deuterium (C-D) bond, which appears in a silent region of the cellular Raman spectrum, to track the molecule's journey within living cells and tissues in real-time. nih.gov This approach enables the study of lipid metabolism and other pathways influenced by curcuminoids without the need for destructive isolation procedures. nih.gov
Furthermore, deuterated and other isotopically labeled curcumin (B1669340) derivatives, including those labeled with tritium (B154650) or fluorine-18, have been developed to study their ability to cross the blood-brain barrier (BBB). bohrium.commdpi.com These studies are critical for evaluating the potential of curcuminoids in neuroprotective applications, such as for Alzheimer's disease, by allowing direct visualization and quantification of brain penetration. mdpi.comnih.gov The insights gained from these imaging probes can guide the development of more effective delivery systems and brain-penetrant analogues. nih.gov
| Probe Type | Imaging Modality | Application | Research Finding |
| Deuterium-labeled Fatty Acids | Stimulated Raman Spectroscopy (SRS) | Real-time metabolic imaging in plants | Probes were readily taken up by plant cells, localized within lipid droplets, and allowed for quantification of metabolic responses to abiotic stress. nih.gov |
| Tritium/Deuterium-labeled Pyrazole-Curcumin | Scintillation Counting / Mass Spectrometry | In vitro blood-brain barrier (BBB) trafficking | Isotopic labeling was used as a preliminary step to assess BBB trafficking for the development of radiotracers for detecting Aβ-peptide accumulation. mdpi.com |
| Fluorine-18-labeled Curcumin Analogues | Positron Emission Tomography (PET) | In vivo imaging of Aβ plaques | While showing good in vitro affinity for Aβ plaques, in vivo imaging was hampered by decreased lipophilicity and poor brain permeability. bohrium.commdpi.com |
| Perfluoro Curcumin Analog (FMeC1) | 19F NMR Imaging | In vivo visualization of curcumin binding to Aβ | Developed to facilitate the visualization of the mechanism enabling curcumin to bind to Aβ plaques. nih.gov |
Refinement of Analytical Methodologies for Comprehensive Curcuminoid Metabolomics and Flux Analysis
A significant hurdle in curcuminoid research is the accurate quantification of the parent compounds and their numerous metabolites in complex biological matrices. Due to rapid metabolism, low concentrations of the parent compounds are often found in plasma. informaticsjournals.co.inresearchgate.net Deuterated curcuminoids like (2E)-Demethoxy Curcumin-d7 are indispensable as internal standards for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. It co-elutes with the unlabeled analyte and experiences similar ionization effects, correcting for variations in sample extraction, processing, and instrument response. This leads to significantly improved accuracy, precision, and sensitivity in pharmacokinetic and metabolomic studies. researchgate.netmdpi.com Validated LC-MS/MS methods using deuterated standards can simultaneously quantify curcumin, its analogues like demethoxycurcumin (B1670235), and their major metabolites (e.g., glucuronides, sulfates, and reduction products like tetrahydrocurcumin) in human plasma. researchgate.netmdpi.com
Beyond simple quantification, stable isotope tracers are essential for metabolic flux analysis, which monitors the activity of metabolic pathways. isotope.com By introducing a deuterated curcuminoid into a biological system, researchers can trace the metabolic fate of the molecule, identify novel metabolites, and quantify the rates of specific biotransformation reactions. isotope.comnih.gov This provides a dynamic view of how cells process curcuminoids, offering insights into mechanisms of action and factors affecting bioavailability. This approach can be extended to in-vivo studies in animal models or even humans, where infusion with labeled nutrients allows for the mapping of metabolic pathways in specific tissues. isotope.com
| Analytical Technique | Role of Deuterated Standard | Application | Key Advantage |
| UPLC/ESI-Q-TOF-MS | Internal Standard | Quantification of curcuminoids and metabolites in human plasma. mdpi.com | Improves accuracy and precision by correcting for matrix effects and extraction variability. |
| LC-MS/MS | Internal Standard | High-throughput quantification of curcuminoids and metabolites for pharmacokinetic studies. researchgate.net | Enables simultaneous measurement of parent compounds and multiple metabolites with high sensitivity. |
| Stable Isotope Ratio Analysis (SIRA) | Reference Material | Authentication of natural vs. synthetic curcuminoids. nih.govnih.gov | Differentiates sources based on distinct isotopic signatures (δ¹³C and δ²H values). nih.govnih.gov |
| Metabolic Flux Analysis | Isotopic Tracer | Tracing metabolic pathways and quantifying reaction rates. isotope.com | Provides a dynamic view of cellular metabolism and biotransformation of curcuminoids. |
Rational Design of Novel Curcuminoid Analogues Based on Mechanistic Insights from Deuterated Compounds
One of the primary goals of medicinal chemistry is to improve the drug-like properties of natural products. Deuteration provides critical mechanistic insights that can guide the rational design of novel curcuminoid analogues with enhanced stability, bioavailability, and therapeutic efficacy.
The "kinetic isotope effect" is a key principle where replacing a hydrogen atom with a heavier deuterium atom at a site of metabolic cleavage can slow down the rate of that chemical reaction. informaticsjournals.co.inresearchgate.net Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, more energy is required to break it. researchgate.net By strategically placing deuterium at metabolically vulnerable positions on the curcuminoid scaffold—such as the methoxy (B1213986) groups or the central β-diketone moiety—researchers can inhibit rapid metabolism. This can lead to a longer biological half-life, increased plasma exposure, and potentially enhanced therapeutic effects. informaticsjournals.co.inresearchgate.net Studies have shown that deuterated curcumin exhibited better antifungal and anti-tubercular activity compared to its parent compound, likely due to this improved metabolic stability. informaticsjournals.co.in
Insights from these deuteration studies can inform the design of new analogues where the metabolically liable positions are not just deuterated but replaced entirely with other chemical groups to permanently block metabolism at that site. For instance, if deuteration of the phenolic groups proves to slow glucuronidation, new analogues could be designed with these groups protected or modified. nih.gov Similarly, since the β-diketone moiety is a primary site of degradation, numerous mono-carbonyl analogues of curcumin (MACs) have been synthesized, which show enhanced stability and improved pharmacokinetic profiles. researchgate.net Studying the metabolic pathways of deuterated curcuminoids helps identify these specific vulnerabilities, providing a roadmap for targeted structural modifications. researchgate.netnih.gov
| Mechanistic Insight from Deuteration | Implication for Analogue Design | Example of Resulting Analogue Class | Desired Outcome |
| Kinetic Isotope Effect | Slows metabolic breakdown at the site of deuteration. researchgate.net | Site-specific deuterated compounds (e.g., OCD₃ groups). nih.gov | Increased plasma half-life and bioavailability. informaticsjournals.co.in |
| Identification of Metabolic Hotspots | Reveals labile positions (e.g., β-diketone moiety, phenolic hydroxyls). researchgate.net | Mono-carbonyl analogues (MACs) lacking the β-diketone group. researchgate.net | Enhanced chemical stability at physiological pH. researchgate.net |
| Structure-Activity Relationship (SAR) | Clarifies which parts of the molecule are essential for activity vs. metabolism. | Heterocyclic curcuminoids, hybrid molecules. nih.gov | Improved therapeutic properties and target specificity. |
Exploration of Specific Preclinical Research Avenues and Potential Biotechnological Applications
The enhanced properties of deuterated curcuminoids make them valuable tools for rigorous preclinical research and open doors to novel biotechnological applications. The improved and more consistent pharmacokinetic profiles of deuterated compounds allow for more reliable dose-response studies in animal models of disease.
Beyond oncology, deuterated curcuminoids hold promise in other areas. The improved anti-inflammatory, antifungal, and anti-tubercular activities observed with deuterated curcumin suggest its potential use in preclinical models of infectious and inflammatory diseases. informaticsjournals.co.innih.gov For neurodegenerative diseases like Alzheimer's, the ability of curcuminoids to bind amyloid-β plaques is of great interest. acs.org Using deuterated compounds in animal models could help clarify the therapeutic window and efficacy, overcoming the limitations imposed by the rapid metabolism of the parent compounds. nih.gov
In biotechnology, deuterated curcuminoids can be used as standards for quality control in the manufacturing of curcumin-based dietary supplements. Stable isotope ratio analysis can reliably distinguish between natural turmeric extracts and those adulterated with synthetic curcuminoids, ensuring product authenticity. nih.govnih.gov
| Research Area | Preclinical Model/Application | Role/Finding of Deuterated Curcuminoid | Potential Impact |
| Oncology | Human colorectal cancer cell lines (in vitro). nih.gov | Deuterated CUR-BF2 adducts showed potent antiproliferative activity. nih.gov | Development of more effective curcumin-based chemotherapeutics. elsevierpure.com |
| Anti-inflammatory | Carrageenan-induced paw edema in mice (in vivo). nih.gov | Demethoxycurcumin showed a strong suppressive effect on inflammatory mediators. nih.gov | Creation of novel anti-inflammatory agents with improved potency. |
| Antimicrobial | In vitro assays against various bacteria and fungi. | Deuterated curcumin showed better antifungal and anti-tubercular activity than curcumin. informaticsjournals.co.in | Potential for new treatments against resistant microbial strains. |
| Neuroprotection | Alzheimer's disease models. | Labeled curcuminoids are used to study BBB penetration and binding to amyloid plaques. mdpi.comacs.org | Informing the design of drugs for neurodegenerative diseases. |
| Biotechnology | Quality control of supplements. | Deuterated standards used in SIRA to detect synthetic adulterants. nih.govnih.gov | Ensuring the authenticity and quality of commercial curcuminoid products. |
Q & A
Q. How should researchers reconcile discrepancies in bioavailability data between deuterated and non-deuterated curcuminoids?
- Methodological Answer: Deuterium isotope effects can alter metabolic stability (e.g., CYP450-mediated oxidation). Conduct parallel pharmacokinetic studies with both forms, using bile-duct cannulated models to assess enterohepatic recirculation. LC-MS/MS should differentiate parent compounds from glucuronide/sulfate metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
